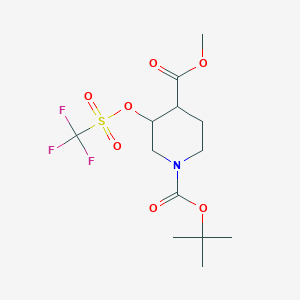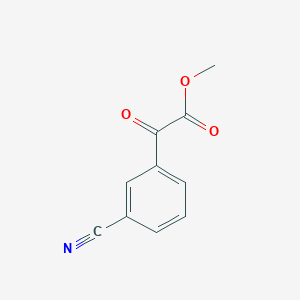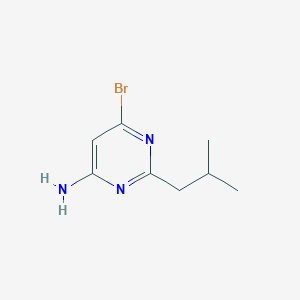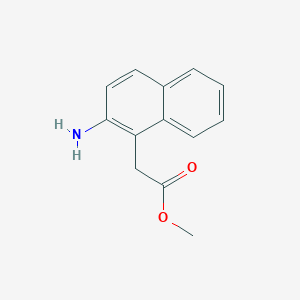![molecular formula C13H19N3O7 B13669565 2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)
2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is particularly noted for its role in enhancing the stability and specificity of RNA molecules, making it a valuable tool in the field of antisense therapeutics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine typically involves multi-step chemical reactionsThis modification is achieved through nucleophilic substitution reactions, often using reagents such as methylamine and oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of 2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoethyl group.
Substitution: Nucleophilic substitution reactions are common, particularly at the 2’-O position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like methylamine. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 2’-O position .
Wissenschaftliche Forschungsanwendungen
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Enhances the stability and specificity of RNA molecules, making it useful in gene silencing and RNA interference studies.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-O-[2-(methylamino)-2-oxoethyl]adenosine: Another modified nucleoside with similar applications in antisense therapeutics.
2’-O-methoxyethyl-modified nucleosides: Known for their stability and affinity for RNA.
2’-O-methyl-modified nucleosides: Commonly used in RNA interference studies.
Uniqueness
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine is unique due to its specific modification at the 2’-O position, which provides enhanced stability and specificity compared to other modifications. This makes it particularly valuable in therapeutic applications where precision and efficacy are critical .
Eigenschaften
Molekularformel |
C13H19N3O7 |
|---|---|
Molekulargewicht |
329.31 g/mol |
IUPAC-Name |
2-[4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-16(13(21)15-11(6)20)12-10(22-5-8(18)14-2)9(19)7(4-17)23-12/h3,7,9-10,12,17,19H,4-5H2,1-2H3,(H,14,18)(H,15,20,21) |
InChI-Schlüssel |
BGBZCAIQTSRSHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)




![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)


![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/no-structure.png)



